

N-Hydroxy-2-methoxyacetimidamide chemical structure and properties

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Compound of Interest

Compound Name: *N-Hydroxy-2-methoxyacetimidamide*

Cat. No.: *B3431883*

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N-Hydroxy-2-methoxyacetimidamide: A Theoretical Technical Guide

Disclaimer: The following is a theoretical guide based on chemical principles and data from analogous compounds, as direct experimental data for **N-Hydroxy-2-methoxyacetimidamide** is not readily available in public databases. This document is intended for research and development professionals and should be used as a starting point for further investigation.

Introduction

N-Hydroxy-2-methoxyacetimidamide is a small organic molecule belonging to the class of N-hydroxyimidamides, also known as amidoximes. This functional group is of significant interest in medicinal chemistry and drug development due to its ability to act as a nitric oxide donor, a metal chelator, and a bioisostere for carboxylic acids and amides. The presence of a methoxy group at the 2-position may influence its electronic properties, lipophilicity, and metabolic stability, potentially offering unique pharmacological profiles. This guide provides a theoretical overview of its chemical structure, potential properties, a plausible synthetic route, and a proposed experimental workflow for its characterization.

Chemical Structure and Properties

The chemical structure of **N-Hydroxy-2-methoxyacetimidamide** is deduced from its IUPAC name. The core is an "acetimidamide" moiety, substituted with a methoxy group at the 2-position and a hydroxy group on one of the nitrogen atoms. The more stable tautomeric form is generally the (E)-N'-hydroxyimidamide.

Chemical Structure

Caption: Chemical structure of **N-Hydroxy-2-methoxyacetimidamide**.

Estimated Physicochemical Properties

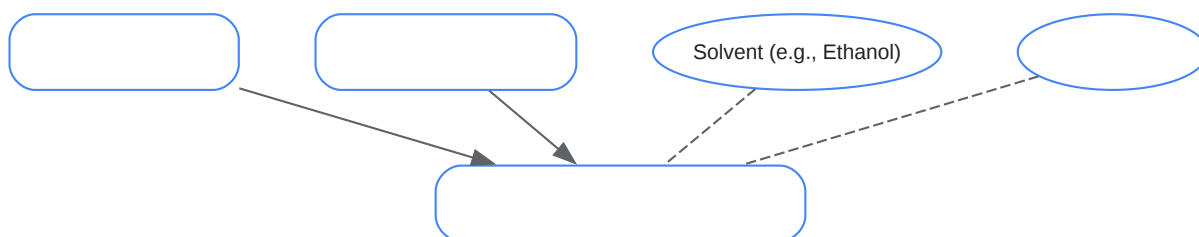
The following properties are estimated based on the structure and data from analogous compounds, primarily N-Hydroxyacetamidine (PubChem CID: 30926).

Property	Estimated Value	Basis of Estimation
Molecular Formula	C3H8N2O2	Calculated from the chemical structure.
Molecular Weight	104.11 g/mol	Calculated from the molecular formula.
XLogP3	-0.8	Estimated based on N-Hydroxyacetamidine (-0.6) with the addition of a polar methoxy group.
Hydrogen Bond Donors	3	Counted from the -OH and -NH2 groups.
Hydrogen Bond Acceptors	4	Counted from the oxygen and nitrogen atoms.
Rotatable Bond Count	2	Counted from the C-C and C-O single bonds.
pKa	~9-10	Estimated based on the typical pKa of the N-OH group in amidoximes.
Boiling Point	Not available	Expected to be higher than related non-hydroxylated compounds due to hydrogen bonding.
Melting Point	Not available	Likely a solid at room temperature.
Solubility	High in polar solvents	Expected to be soluble in water, methanol, and ethanol due to its polar functional groups.

Proposed Synthesis

A common and effective method for the synthesis of N-hydroxyimidamides (amidoximes) is the reaction of a nitrile with hydroxylamine. This approach is proposed for the synthesis of **N-Hydroxy-2-methoxyacetimidamide**.

Synthetic Pathway



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Caption: Proposed synthesis of **N-Hydroxy-2-methoxyacetimidamide**.

Experimental Protocol

Materials:

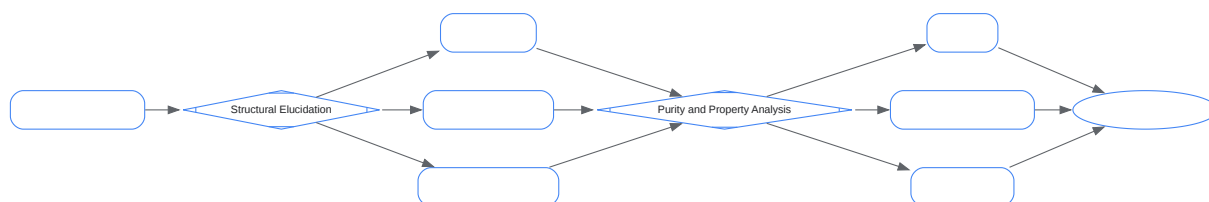
- 2-Methoxyacetonitrile
- Hydroxylamine hydrochloride
- Sodium bicarbonate or other suitable base
- Ethanol (or other suitable solvent)
- Standard laboratory glassware and reflux apparatus
- Rotary evaporator
- Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

- **Preparation of free hydroxylamine:** In a round-bottom flask, dissolve hydroxylamine hydrochloride in a minimal amount of water. Add a stoichiometric equivalent of sodium bicarbonate in portions until gas evolution ceases. The resulting aqueous solution of free hydroxylamine can be used directly or extracted into a suitable organic solvent. Alternatively, a solution of hydroxylamine can be generated in situ.
- **Reaction:** To a solution of 2-methoxyacetonitrile in ethanol, add an excess (typically 1.5-2 equivalents) of the prepared hydroxylamine solution.
- **Heating:** Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Proposed Characterization Workflow

A systematic approach is necessary to confirm the identity and purity of the synthesized **N-Hydroxy-2-methoxyacetimidamide**.



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Caption: Proposed workflow for the characterization of synthesized **N-Hydroxy-2-methoxyacetimidamide**.

Potential Biological Activities and Research Applications

N-hydroxyimide-containing compounds have been investigated for a variety of biological activities. Based on its structure, **N-Hydroxy-2-methoxyacetimidamide** could be explored for:

- **Nitric Oxide (NO) Donor:** The N-hydroxyimide moiety can be metabolized to release nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission.
- **Enzyme Inhibition:** This class of compounds has been shown to inhibit enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).
- **Antimicrobial and Antiparasitic Activity:** Several amidoxime derivatives have demonstrated activity against bacteria, fungi, and parasites.
- **Metal Chelation:** The N-hydroxyimide group can chelate metal ions, which may be relevant for treating diseases associated with metal dysregulation.

Researchers in drug discovery and medicinal chemistry could use **N-Hydroxy-2-methoxyacetimidamide** as a scaffold or lead compound for the development of novel therapeutics. Its physicochemical and pharmacological properties can be compared with other N-hydroxyimide derivatives to establish structure-activity relationships (SAR).

Conclusion

While specific experimental data for **N-Hydroxy-2-methoxyacetimidamide** is currently limited in the public domain, this theoretical guide provides a comprehensive starting point for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the estimated properties provide a framework for initial experimental design. Further research is warranted to isolate and characterize this compound and to explore its potential in various scientific and medicinal fields.

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